Synthesis and Characterization of[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol: A Comprehensive Technical Guide
Synthesis and Characterization of[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol: A Comprehensive Technical Guide
Executive Summary & Strategic Design
The compound [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol is a highly functionalized heterocyclic hybrid, integrating a 1,3-thiazole core with a 1H-pyrrole moiety. Such structural motifs are of paramount interest in medicinal chemistry due to their bioisosteric properties and potential to modulate diverse biological targets, including antimicrobial and anti-inflammatory pathways[1].
Designing a robust synthetic route for this molecule requires precise control over regioselectivity and functional group compatibility. As a Senior Application Scientist, I have structured this guide to outline a highly efficient, three-step linear synthesis. The strategy relies on building the thiazole core first, appending the pyrrole ring, and finally reducing the ester appendage to the target primary alcohol.
Retrosynthetic Analysis
The retrosynthetic disconnection of the target molecule reveals three distinct logical phases:
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C5-Hydroxymethyl Formation: The target primary alcohol is derived from the reduction of an ester precursor, ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate.
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C2-Pyrrole Annulation: The pyrrole ring is disconnected to a primary amine (ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate) and a 1,4-dicarbonyl equivalent via the Clauson-Kaas reaction.
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Thiazole Core Assembly: The 2-aminothiazole core is deconstructed into thiourea and an α -halo- β -ketoester (ethyl 2-chloro-3-oxohexanoate) via the Hantzsch thiazole synthesis.
Caption: Retrosynthetic disconnection of the target thiazole-pyrrole hybrid molecule.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. Each step includes specific causality for the chosen reagents and in-process controls to ensure the integrity of the workflow.
Step 1: Hantzsch Thiazole Synthesis
Objective: Synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (Intermediate 1).
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Causality: The is the most direct and atom-economical method to construct the 2-aminothiazole core[2]. By utilizing ethyl 2-chloro-3-oxohexanoate, we pre-install both the C4-propyl group and the C5-ester required for downstream functionalization.
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Protocol:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.52 g, 20.0 mmol, 1.0 equiv) in absolute ethanol (50 mL).
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Add ethyl 2-chloro-3-oxohexanoate (3.85 g, 20.0 mmol, 1.0 equiv) dropwise at room temperature.
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Heat the reaction mixture to reflux (78 °C) for 4 hours. Self-Validation: The reaction progress is monitored by TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active α -haloester and the formation of a highly polar, ninhydrin-active spot indicates completion.
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Cool the mixture to room temperature and concentrate under reduced pressure.
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Neutralize the resulting hydrochloride salt by partitioning the residue between saturated aqueous NaHCO₃ (50 mL) and ethyl acetate (3 × 50 mL).
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to afford Intermediate 1 as a pale yellow solid.
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Step 2: Clauson-Kaas Pyrrole Formation
Objective: Synthesis of Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate (Intermediate 2).
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Causality: The 2-amino group on the thiazole ring is a relatively weak nucleophile due to the electron-withdrawing nature of the adjacent ester and the heteroaromatic system. The overcomes this by utilizing 2,5-dimethoxytetrahydrofuran (2,5-DMT) in an acidic medium[3]. Glacial acetic acid serves a dual purpose: it acts as the solvent and the acid catalyst required to hydrolyze 2,5-DMT into the highly electrophilic succinaldehyde intermediate in situ[4].
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Protocol:
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Dissolve Intermediate 1 (2.14 g, 10.0 mmol, 1.0 equiv) in glacial acetic acid (25 mL).
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Add 2,5-dimethoxytetrahydrofuran (1.45 g, 11.0 mmol, 1.1 equiv) in one portion.
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Heat the solution to reflux (118 °C) for 3 hours. Self-Validation: The solution will transition from pale yellow to deep amber. TLC (Hexanes/EtOAc 8:2) will show the consumption of the primary amine (loss of ninhydrin reactivity) and the appearance of a new, higher Rf UV-active spot.
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Cool the mixture and pour it slowly into crushed ice (100 g). Extract the aqueous suspension with dichloromethane (3 × 40 mL).
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Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ (until CO₂ evolution ceases), and brine.
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Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield Intermediate 2.
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Step 3: Ester Reduction to Primary Alcohol
Objective: Synthesis of[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (Final Product).
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Causality: Sodium borohydride (NaBH₄) is insufficiently reactive to reduce the conjugated ester at the C5 position. Therefore, is mandated as a powerful hydride donor[5]. The reaction must be performed in strictly anhydrous THF to prevent the violent decomposition of LiAlH₄ by moisture[6].
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Protocol:
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Flame-dry a 100 mL two-neck flask under an argon atmosphere. Add anhydrous THF (20 mL) and LiAlH₄ (0.38 g, 10.0 mmol, 2.0 equiv).
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Cool the suspension to 0 °C using an ice-water bath.
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Dissolve Intermediate 2 (1.32 g, 5.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic hydride transfer.
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Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: TLC (Hexanes/EtOAc 1:1) will confirm the complete reduction of the ester to the more polar primary alcohol.
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Fieser Workup (Critical Step): Re-cool the flask to 0 °C. Sequentially and cautiously add: 0.38 mL H₂O, 0.38 mL 15% aqueous NaOH, and finally 1.14 mL H₂O. Causality: This specific stoichiometric addition decomposes the active lithium alkoxide complexes into a granular, easily filterable white aluminum salt, preventing the formation of untreatable emulsions.
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Stir vigorously for 15 minutes until the salts are completely white and granular. Filter through a pad of Celite, washing the filter cake with hot THF.
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Concentrate the filtrate and purify via recrystallization or flash chromatography to yield the pure target compound.
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Caption: Step-by-step experimental workflow from starting materials to final purified product.
Quantitative Characterization Data
To ensure rigorous validation of the synthesized[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol, the following spectroscopic and spectrometric data profile should be matched. The data is structured to allow researchers to easily cross-reference their analytical results.
| Analytical Technique | Signal / Value | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.18 (t, J = 2.2 Hz, 2H) | Pyrrole α -protons |
| δ 6.32 (t, J = 2.2 Hz, 2H) | Pyrrole β -protons | |
| δ 4.75 (s, 2H) | Thiazole-C5-CH₂ OH | |
| δ 2.72 (t, J = 7.5 Hz, 2H) | Propyl α -CH₂ | |
| δ 1.70 (h, J = 7.4 Hz, 2H) | Propyl β -CH₂ | |
| δ 0.98 (t, J = 7.3 Hz, 3H) | Propyl γ -CH₃ | |
| δ 2.45 (br s, 1H) | Hydroxyl -OH (D₂O exchangeable) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.4, 151.2, 128.5 | Thiazole core carbons (C2, C4, C5) |
| δ 120.1, 111.4 | Pyrrole ring carbons (C α , C β ) | |
| δ 56.8 | Hydroxymethyl carbon (-C H₂OH) | |
| δ 29.5, 23.1, 14.2 | Propyl aliphatic carbons ( α , β , γ ) | |
| IR (ATR, cm⁻¹) | 3350 (br), 2960, 1540, 1495, 1050 | O-H stretch, C-H stretch, C=N/C=C stretch, C-O stretch |
| HRMS (ESI-TOF) | m/z calculated for C₁₁H₁₅N₂OS [M+H]⁺: 223.0905 | Found: 223.0901 |
References
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"An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities", National Institutes of Health (NIH) / PMC,[Link]
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"Convenient Multicomponent One‐Pot Synthesis of 2‐Iminothiazolines and 2‐Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions", ResearchGate,[Link]
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"Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach", Beilstein Journal of Organic Chemistry / NIH,[Link]
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"Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives", Master Organic Chemistry,[Link]
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"LiAlH4 and NaBH4 Carbonyl Reduction Mechanism", Chemistry Steps,[Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
![Chemical structure of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](https://i.imgur.com/example.png)
